molecular formula C19H16F3NO3 B2561186 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338419-99-1

8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

Cat. No. B2561186
CAS RN: 338419-99-1
M. Wt: 363.336
InChI Key: HZILYKJTVXTJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety, which is a common structural element in many natural products and pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the methoxy group at the 8-position, and the N-[3-(trifluoromethyl)benzyl] group attached to the 3-position of the chromene via a carboxamide linkage . The trifluoromethyl group would add significant electronegativity and steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich nature of the chromene ring, the electron-withdrawing effect of the trifluoromethyl group, and the potential for various types of reactions at the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the chromene ring could contribute to aromaticity and stability, the trifluoromethyl group could increase electronegativity and lipophilicity, and the carboxamide group could participate in hydrogen bonding .

Scientific Research Applications

Pharmacological Properties and Clinical Use

One study discusses Metoclopramide, which, like the compound , is a benzamide derivative with applications in gastro-intestinal diagnostics and treatments. This study highlights its pharmacodynamic effects, including improved gastro-intestinal motility and interactions affecting drug absorption. Although it is not directly related to "8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide," the pharmacological actions of benzamide derivatives provide insights into potential therapeutic uses and biological interactions (Pinder et al., 2012).

Supramolecular Chemistry

Another relevant area of research involves benzene-1,3,5-tricarboxamides (BTAs), highlighting their importance in supramolecular chemistry. BTAs, like the compound of interest, feature benzyl components and have applications ranging from nanotechnology to biomedical fields. This review underscores the structural versatility and potential of benzyl-containing compounds in designing materials with specific functions (Cantekin et al., 2012).

Antimicrobial Agents

Research on benzofuran derivatives, which share structural similarities with the compound , emphasizes their role in developing antimicrobial agents. The unique structural features and biological activities of these compounds make them promising in the field of drug discovery, especially for antimicrobial purposes (Hiremathad et al., 2015).

Synthetic Protocols

A review on the synthesis of 6H-benzo[c]chromen-6-ones, which are structurally related to the compound of interest, provides insights into the synthetic procedures for these pharmacologically important core structures. Understanding these synthetic methods can inform the development and manipulation of similar compounds for varied scientific applications (Mazimba, 2016).

properties

IUPAC Name

8-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-25-16-7-3-5-13-9-14(11-26-17(13)16)18(24)23-10-12-4-2-6-15(8-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZILYKJTVXTJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.